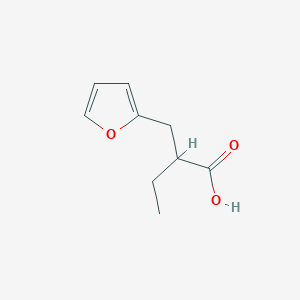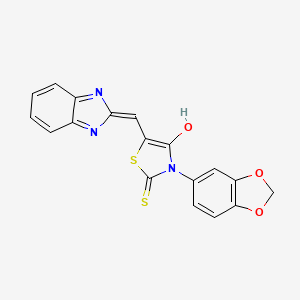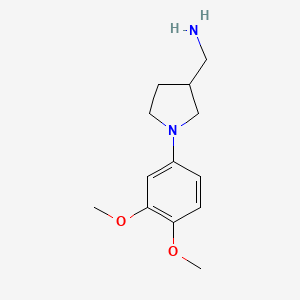
2-(Furan-2-ylmethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethyl)butanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a butanoic acid moiety attached to a furan ring via a methylene bridge. Furans are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)butanoic acid can be achieved through various methods. One common approach involves the reaction of furan-2-carboxaldehyde with butanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a coupling reagent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of microwave-assisted synthesis. This method allows for efficient and rapid production of the compound by utilizing microwave radiation to accelerate the reaction. The process involves the use of effective coupling reagents, such as DMT/NMM/TsO− or EDC, to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated furans, nitrofurans
Scientific Research Applications
2-(Furan-2-ylmethyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- 2,5-Furandicarboxylic acid
- Furan-2-ylmethanol
Uniqueness
2-(Furan-2-ylmethyl)butanoic acid is unique due to its specific structure, which combines a furan ring with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse synthetic and industrial processes .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)butanoic acid |
InChI |
InChI=1S/C9H12O3/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11) |
InChI Key |
QUOHDJCSGPDTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)


![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)




![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)

![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)


